Boc-Asp(OMe)-fluoromethyl ketone

Description

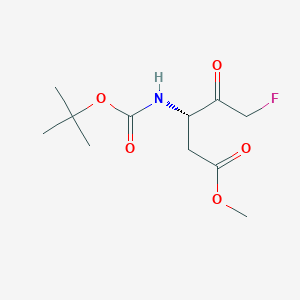

Structure

2D Structure

Properties

IUPAC Name |

methyl (3S)-5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOOUCRHWJYCAL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187389-53-3 | |

| Record name | Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187389-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Boc-Asp(OMe)-fluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Asp(OMe)-fluoromethyl ketone, also referred to as Boc-D(OMe)-FMK, is a widely utilized cell-permeable, irreversible, and broad-spectrum inhibitor of caspases. Caspases, a family of cysteine-aspartic proteases, are central to the execution of the apoptotic signaling cascade. By covalently modifying the active site of these enzymes, Boc-Asp(OMe)-FMK effectively blocks the downstream events of apoptosis, making it a valuable tool in the study of programmed cell death and a potential starting point for the development of therapeutics targeting apoptosis-related diseases. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant cellular pathways.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of a broad range of caspases. Its mechanism can be dissected into several key stages:

-

Cellular Uptake: The molecule is rendered cell-permeable by the presence of a tert-Butyloxycarbonyl (Boc) protecting group and a methyl ester (OMe) on the aspartic acid residue. These lipophilic moieties facilitate its passive diffusion across the cell membrane into the cytoplasm.

-

Intracellular Activation: Once inside the cell, cytosolic esterases hydrolyze the methyl ester, unmasking a reactive carboxylic acid. This de-esterification is a crucial step for the inhibitor's activity.

-

Irreversible Caspase Inhibition: The inhibitor's specificity for caspases is conferred by the aspartic acid residue, which mimics the natural substrate recognition site (P1 position) of these proteases. The core of its inhibitory action lies in the fluoromethyl ketone (FMK) "warhead." The catalytic cysteine residue in the active site of a caspase performs a nucleophilic attack on the carbonyl carbon of the FMK group. This initially forms a reversible thiohemiketal intermediate. Subsequently, an intramolecular reaction leads to the displacement of the fluoride (B91410) ion and the formation of a stable, irreversible covalent thioether bond between the inhibitor and the caspase. This covalent modification permanently inactivates the enzyme.

Quantitative Data

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Inhibition of Apoptosis | Human Neutrophils | IC₅₀ | 39 µM | [1][2][3] |

| Prevention of Fas-induced and spontaneous apoptosis | Polymorphonuclear leukocytes | Concentration | 100 µM | [2] |

| Increase in LDH release (indicative of cell death) | J774.1/JA-4 cells | Concentration | 20 µM | [2] |

Signaling Pathways and Experimental Workflows

Inhibition of the Apoptotic Signaling Cascade

Boc-Asp(OMe)-FMK intervenes in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis by inhibiting the initiator and executioner caspases that propagate the death signal.

Caption: Inhibition of Apoptotic Pathways by Boc-Asp(OMe)-FMK.

Chemical Mechanism of Irreversible Inhibition

The fluoromethyl ketone moiety is the key functional group responsible for the irreversible inactivation of caspases.

Caption: Chemical Mechanism of Irreversible Caspase Inhibition.

Experimental Protocols

Protocol for Cell-Based Caspase Activity Assay

This protocol outlines a general method for assessing the inhibitory effect of Boc-Asp(OMe)-FMK on caspase activity in a cell-based fluorescent assay.

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)

-

Boc-Asp(OMe)-FMK (stock solution in DMSO)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

-

Lysis buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight if applicable.

-

Inhibitor Pre-treatment: Prepare working solutions of Boc-Asp(OMe)-FMK in cell culture medium. A typical concentration range to test is 10-100 µM. Pre-incubate the cells with the inhibitor or a vehicle control (DMSO) for 1-2 hours.

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the appropriate wells. Include a positive control (inducer, no inhibitor) and a negative control (vehicle only).

-

Incubation: Incubate the plate for a time period sufficient to induce apoptosis (typically 3-6 hours).

-

Cell Lysis:

-

For suspension cells, centrifuge the plate and carefully remove the supernatant.

-

For adherent cells, aspirate the medium.

-

Wash the cells once with cold PBS.

-

Add lysis buffer to each well and incubate on ice for 10-15 minutes.

-

-

Caspase Activity Measurement:

-

Prepare the caspase substrate in an appropriate assay buffer.

-

Add the substrate solution to each well of a new black 96-well plate.

-

Transfer the cell lysates to the corresponding wells of the plate containing the substrate.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

-

Data Acquisition: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

Analysis: Compare the fluorescence intensity of the inhibitor-treated samples to the positive and negative controls to determine the extent of caspase inhibition.

Protocol for Western Blot Analysis of Caspase Cleavage

This protocol describes how to use Western blotting to visualize the inhibition of pro-caspase cleavage by Boc-Asp(OMe)-FMK.

Materials:

-

Treated cell lysates (as prepared in the cell-based assay protocol)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3) overnight at 4°C with gentle agitation. The antibody should detect both the pro-form and the cleaved, active form of the caspase.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Compare the band intensities corresponding to the pro-caspase and cleaved caspase in the different treatment groups. Effective inhibition by Boc-Asp(OMe)-FMK will result in a decrease in the intensity of the cleaved caspase band and a corresponding retention of the pro-caspase band, similar to the untreated control. Analysis of downstream targets like PARP will also show a reduction in cleavage in the presence of the inhibitor.

Conclusion

This compound is a potent tool for the in vitro and in vivo study of apoptosis. Its mechanism as a cell-permeable, irreversible pan-caspase inhibitor is well-understood, although a more detailed characterization of its inhibitory profile against individual caspases would be beneficial. The provided protocols and diagrams serve as a comprehensive resource for researchers employing this inhibitor to dissect the complex machinery of programmed cell death.

References

Boc-Asp(OMe)-fluoromethyl ketone: A Technical Guide to a Broad-Spectrum Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OMe)-fluoromethyl ketone, also known as Boc-D(OMe)-FMK, is a well-established, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] Its ability to broadly target and inhibit caspases, the key executioners of apoptosis, has made it an invaluable tool in the study of programmed cell death and related pathological conditions. This technical guide provides a comprehensive overview of Boc-D(OMe)-FMK, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and visualizations of its role in apoptotic signaling pathways.

Mechanism of Action

Boc-D(OMe)-FMK functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue within the active site of caspases.[4] The fluoromethyl ketone (FMK) moiety is a key component of this inhibitory action. The inhibitor is designed with a C-terminal aspartic acid residue, a recognition motif for caspases. Once the inhibitor binds to the active site, the fluoromethyl group reacts with the active site cysteine, forming a stable thioether linkage. This covalent modification permanently inactivates the enzyme, thereby blocking the downstream apoptotic signaling cascade. Its cell-permeable nature allows it to effectively penetrate the cell membrane and inhibit intracellular caspases.[1][2][3]

Data Presentation: Quantitative Inhibition Data

Despite its characterization as a broad-spectrum caspase inhibitor, comprehensive quantitative data on the inhibition of individual purified caspases by this compound is not extensively available in the public domain. The most frequently cited inhibitory concentration is in the context of a cellular assay:

| Assay Description | Cell Type | IC50 Value |

| Inhibition of TNFα-stimulated apoptosis | Neutrophils | 39 µM[1][2] |

It is important to note that this IC50 value reflects the effective concentration required to inhibit a complex cellular process (apoptosis) rather than the direct inhibition of a specific purified caspase enzyme. Further enzymatic assays with purified caspases would be necessary to determine the specific IC50 or Ki values for each member of the caspase family.

Experimental Protocols

Caspase Activity Assay

This protocol is adapted from a study comparing the effects of Boc-D(OMe)-FMK and zVAD-fmk on caspase subtype activity.[4]

Objective: To measure the activity of specific caspases in cell lysates following treatment with Boc-D(OMe)-FMK.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, TNFα)

-

This compound (Boc-D(OMe)-FMK)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Protein Assay Reagent (e.g., Bradford or BCA)

-

Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)

-

Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Boc-D(OMe)-FMK (e.g., 10 µM, 50 µM, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Induce apoptosis using the desired stimulus and incubate for the appropriate time.

-

-

Cell Lysate Preparation:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in Cell Lysis Buffer and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Caspase Activity Measurement:

-

In a 96-well black microplate, add 50 µg of protein lysate to each well.

-

Add Reaction Buffer to a final volume of 100 µL.

-

Add the specific fluorogenic caspase substrate to a final concentration of 50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometer with excitation and emission wavelengths specific for the fluorophore (e.g., AFC: Ex/Em = 400/505 nm).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Compare the activity in Boc-D(OMe)-FMK-treated samples to the vehicle control to determine the percentage of inhibition.

-

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of Boc-D(OMe)-FMK on cell viability in response to an apoptotic stimulus.

Objective: To determine the viability of cells treated with an apoptosis inducer in the presence or absence of Boc-D(OMe)-FMK.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (Boc-D(OMe)-FMK)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat cells with desired concentrations of Boc-D(OMe)-FMK for 1-2 hours.

-

Treat cells with the apoptosis-inducing agent. Include appropriate controls (untreated cells, vehicle control, inducer only).

-

Incubate for a period relevant to the apoptotic stimulus (e.g., 24-48 hours).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Carefully remove the culture medium from each well.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or shaking.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate cell viability as a percentage of the untreated control.

-

Mandatory Visualizations

Signaling Pathways

Caption: Extrinsic apoptosis pathway inhibition by Boc-D(OMe)-FMK.

Caption: Intrinsic apoptosis pathway inhibition by Boc-D(OMe)-FMK.

Experimental Workflow

References

Unveiling the Intricacies of Boc-Asp(OMe)-fluoromethyl ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Boc-Asp(OMe)-fluoromethyl ketone. This compound is a well-established, cell-permeable, irreversible broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death) and inflammation. Due to its ability to modulate these fundamental cellular processes, this compound serves as an invaluable tool in chemical biology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, also known as Boc-D-FMK, is a synthetic peptide derivative. The presence of the fluoromethyl ketone (FMK) moiety is crucial for its mechanism of action, allowing it to act as an irreversible inhibitor. The N-terminal tert-butyloxycarbonyl (Boc) protecting group and the O-methylated aspartic acid residue enhance its cell permeability.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-oxopentanoate |

| Synonyms | Boc-D-FMK, BAF, Boc-Asp(OMe)-FMK |

| CAS Number | 187389-53-3[1] |

| Molecular Formula | C₁₁H₁₈FNO₅[1] |

| Molecular Weight | 263.26 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>11.65 mg/mL) and Ethanol (>41.65 mg/mL). Insoluble in water.[2] |

| SMILES | COC(=O)C--INVALID-LINK--C(=O)CF |

| Storage | Store at -20°C, protected from moisture. |

Mechanism of Action and Biological Activity

This compound functions as a pan-caspase inhibitor, meaning it can inhibit a wide range of caspase enzymes. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage during apoptosis. The fluoromethyl ketone group of Boc-Asp(OMe)-FMK forms a covalent thioether bond with the cysteine residue in the active site of caspases, leading to their irreversible inactivation.

Beyond its well-documented role as a caspase inhibitor, this compound has also been shown to inhibit other cysteine proteases, such as cathepsins H and L. This broader specificity should be considered when interpreting experimental results.

Table 2: Biological Activity and Inhibitory Concentrations

| Target/Process | Inhibition Data | Cell Type/System |

| TNFα-stimulated apoptosis | IC₅₀ = 39 µM[3][4] | Neutrophils |

| Caspases | Broad-spectrum inhibitor (Specific Kᵢ/IC₅₀ values for individual caspases are not readily available in the public domain) | Various |

| Cathepsin H | Inhibitor (Specific Kᵢ/IC₅₀ values not readily available) | N/A |

| Cathepsin L | Inhibitor (Specific Kᵢ/IC₅₀ values not readily available) | N/A |

Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways that involve caspase activation, primarily the extrinsic and intrinsic pathways of apoptosis.

Inhibition of the Fas-Mediated Apoptosis Pathway

The Fas receptor (also known as CD95 or APO-1) is a death receptor that, upon binding to its ligand (FasL), initiates a signaling cascade leading to apoptosis. This process is heavily reliant on the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3). Boc-Asp(OMe)-FMK can effectively block this pathway by inhibiting these key caspases.

References

An In-Depth Technical Guide to the Synthesis of Peptidyl Fluoromethyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Peptidyl fluoromethyl ketones (FMKs) are a critical class of compounds in drug discovery and chemical biology, primarily serving as potent and selective inhibitors of cysteine and serine proteases. Their unique mechanism of action, involving the formation of a stable thioether or hemiacetal linkage with the active site residue of the target enzyme, has led to their widespread use as therapeutic candidates and molecular probes. This technical guide provides a comprehensive overview of the core synthetic pathways for preparing peptidyl FMKs, complete with detailed experimental protocols, comparative quantitative data, and visual diagrams of the reaction workflows.

Core Synthetic Strategies

The synthesis of peptidyl FMKs can be broadly categorized into solution-phase and solid-phase methodologies. Each approach offers distinct advantages and is suited for different research and development scales. The choice of strategy often depends on the desired peptide sequence, the scale of the synthesis, and the available resources.

Solution-Phase Synthesis

Solution-phase synthesis offers flexibility in terms of reaction monitoring and purification of intermediates. Key solution-phase routes to peptidyl FMKs include:

-

Halogen-Exchange: This method typically involves the synthesis of a peptidyl bromomethyl or chloromethyl ketone precursor, followed by a nucleophilic substitution reaction with a fluoride (B91410) source.

-

Modified Dakin-West Reaction: A classic reaction in organic chemistry, the Dakin-West reaction can be adapted to produce peptidyl FMKs from N-acyl amino acids and fluoroacetic anhydride.[1][2][3][4][5]

-

Epoxide Ring-Opening: This approach utilizes the ring-opening of a suitable epoxide precursor with a fluoride nucleophile to introduce the fluoromethyl ketone moiety.[6][7][8][9][10]

-

From Diazoketones: The reaction of a peptidyl diazoketone with a source of fluoride provides a direct route to the corresponding fluoromethyl ketone.[6][11][12]

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a powerful technique for the efficient assembly of peptides on a solid support.[13][14][15] The incorporation of a C-terminal fluoromethyl ketone can be achieved through various strategies, often involving the pre-synthesis of a fluoromethyl ketone-containing amino acid derivative that is then coupled to the resin.[13][16]

Quantitative Data Summary

The efficiency of each synthetic route can vary significantly depending on the specific peptide sequence and reaction conditions. The following tables summarize typical yields for key steps in the synthesis of peptidyl FMKs.

| Solution-Phase Method | Key Transformation | Substrate/Precursor | Yield (%) | Reference |

| Halogen-Exchange | Bromomethyl Ketone to Fluoromethyl Ketone | 3-Phthalimido-1-bromo-4-phenyl-2-butanone | 45 | [6] |

| Halogen-Exchange | Bromomethyl Ketone to Fluoromethyl Ketone | Fmoc-Asp(OtBu)-bromomethyl ketone | 18-38 | [17] |

| Modified Dakin-West | N-Benzoyl-alanine to Bz-DL-Ala-CH2F | N-Benzoyl-alanine | 20-25 | [1] |

| From Diazoketone | Diazoketone to Bromomethyl Ketone | Boc-protected amino acid diazoketones | High | [11] |

| From Diazoketone | Diazoketone to Fluoromethyl Ketone | Cbz-Phe-CHN2 | Unsuccessful | [16] |

| Epoxide Ring-Opening | Epoxide to Fluorohydrin | Various epoxides | 36->95 | [7] |

| Solid-Phase Method | Key Transformation | Resin/Linker | Overall Yield (%) | Reference |

| Fmoc-SPPS | Cleavage from resin | 2-Chlorotrityl resin | 46 (for a linear precursor) | [15] |

| Fmoc-SPPS | Synthesis of Z-VAD(OMe)-FMK | MBHA resin with hydrazone linker | Not explicitly stated, but peptide purity was high | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of peptidyl FMKs.

Protocol 1: Solution-Phase Synthesis of a Peptidyl Bromomethyl Ketone from a Diazoketone

This protocol describes the conversion of a peptidyl diazoketone to the corresponding bromomethyl ketone, a common precursor for halogen-exchange reactions.

Materials:

-

Boc-protected amino acid diazoketone

-

Concentrated hydrobromic acid (HBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amino acid diazoketone in diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add concentrated HBr to the stirred solution. Gas evolution (N2) should be observed.

-

Continue stirring at 0°C until the evolution of gas ceases, typically for 30-60 minutes.

-

Transfer the reaction mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude bromomethyl ketone.

-

The crude product can be purified by crystallization or flash chromatography if necessary.[11]

Protocol 2: Solid-Phase Synthesis of a Peptidyl Fluoromethyl Ketone (Z-VAD(OMe)-FMK)

This protocol outlines the manual solid-phase synthesis of the caspase inhibitor Z-VAD(OMe)-FMK.[13]

Materials:

-

Fmoc-Asp(OMe)-FMK-hydrazone linked to 4-methylbenzhydrylamine (B1223480) (MBHA) resin

-

Fmoc-Ala-OH

-

Z-Val-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS)

-

Diethyl ether

Procedure:

-

Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Alanine): Dissolve Fmoc-Ala-OH (5 equivalents), HATU (4.5 equivalents), and DIPEA (10 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Valine): Dissolve Z-Val-OH (5 equivalents), HATU (4.5 equivalents), and DIPEA (10 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage: Treat the dried peptide-resin with an ice-cold solution of the cleavage cocktail for 30 minutes.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic workflows for preparing peptidyl fluoromethyl ketones.

Caption: Halogen-Exchange pathway for peptidyl FMK synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. name-reaction.com [name-reaction.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 6. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digital.csic.es [digital.csic.es]

- 15. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Asp(OMe)-fluoromethyl ketone (CAS: 187389-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK) is a well-established, cell-permeable, and irreversible pan-caspase inhibitor. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory. Furthermore, this guide illustrates the key signaling pathways affected by this inhibitor, providing a deeper understanding of its biological context.

Chemical and Physical Properties

This compound is a synthetic peptide derivative that serves as a potent tool for studying apoptosis and other cellular processes mediated by caspases. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 187389-53-3 |

| Molecular Formula | C₁₁H₁₈FNO₅ |

| Molecular Weight | 263.26 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO (≥11.65 mg/mL) and Ethanol (≥41.65 mg/mL). Insoluble in water. |

| Storage | Store at -20°C for long-term stability (at least 6 months). Avoid freeze-thaw cycles. |

Mechanism of Action

Boc-Asp(OMe)-FMK is a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death). The fluoromethyl ketone (FMK) moiety forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzyme.

The methyl ester group on the aspartate residue enhances the cell permeability of the compound. Once inside the cell, cellular esterases are thought to cleave the methyl ester, activating the inhibitor.[1]

Beyond its well-documented role as a caspase inhibitor, Boc-Asp(OMe)-FMK has also been shown to inhibit other cysteine proteases, such as cathepsins H and L.[2] This broader specificity should be considered when interpreting experimental results.

Quantitative Data

The inhibitory activity of this compound has been quantified against various targets. The following table summarizes the available data.

| Target Enzyme/Process | Inhibition Metric | Value | Cell Type/System |

| TNFα-stimulated apoptosis | IC₅₀ | 39 µM | Neutrophils |

| Caspase-3 | Inhibitor | Novel | - |

| Broad-spectrum Caspase | Inhibitor | Potent | - |

| Cathepsin H | Inhibitor | Active | - |

| Cathepsin L | Inhibitor | Active | - |

Signaling Pathways

This compound primarily impacts the apoptosis signaling pathway by directly inhibiting caspases. It also influences the NF-κB signaling pathway.

Apoptosis Signaling Pathway

Apoptosis is a tightly regulated process involving a cascade of caspase activation. Boc-Asp(OMe)-FMK, as a pan-caspase inhibitor, can block this cascade at multiple points, thereby preventing the execution of cell death. The diagram below illustrates the general mechanism of apoptosis and the points of inhibition by Boc-Asp(OMe)-FMK.

References

An In-depth Technical Guide to Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OMe)-fluoromethyl ketone, also known as Boc-D-FMK, is a well-established tool in apoptosis research. It functions as a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of programmed cell death.[1][2][3] Its ability to enter cells and covalently bind to the active site of caspases makes it a valuable reagent for studying the roles of these enzymes in various physiological and pathological processes.[2] The methyl ester group on the aspartate residue enhances its cell permeability, and once inside the cell, it is cleaved by intracellular esterases to reveal the active inhibitor.[1] This guide provides a comprehensive overview of the key literature, experimental protocols, and signaling pathways associated with Boc-Asp(OMe)-FMK.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈FNO₅ | [2][4] |

| Molecular Weight | 263.26 g/mol | [2][4] |

| CAS Number | 187389-53-3 | [1][4] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMSO, DMF, and ethanol | [1] |

Mechanism of Action

Boc-Asp(OMe)-FMK is an irreversible inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of caspases. The fluoromethyl ketone (FMK) moiety acts as a reactive electrophile that is attacked by the nucleophilic thiol group of the caspase's active site cysteine. This covalent modification permanently inactivates the enzyme, thereby blocking the downstream events of the apoptotic cascade. While it is known as a broad-spectrum or pan-caspase inhibitor, its efficiency can vary between different caspase enzymes.[5]

Quantitative Data: Inhibitory Activity

Quantitative data on the specific inhibitory concentrations of Boc-Asp(OMe)-FMK against individual caspases are not extensively reported in the readily available literature. However, its effect on apoptosis induced by specific stimuli has been quantified.

| Target/Process | Cell Type | IC₅₀ Value | Reference |

| TNF-α-stimulated apoptosis | Neutrophils | 39 µM | [1][6] |

Off-Target Effects:

Boc-Asp(OMe)-FMK has been reported to inhibit other cysteine proteases, notably cathepsins H and L.[1][3] Specific inhibitory constants (Ki or IC50 values) for these off-target effects are not consistently available in the literature. Researchers should be aware of these potential off-target activities when interpreting experimental results.

Experimental Protocols

In Vitro Caspase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Boc-Asp(OMe)-FMK on caspase activity in cell lysates.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Boc-Asp(OMe)-FMK (stock solution in DMSO)

-

Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 142 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 0.2% NP-40, and protease inhibitors)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a suitable culture vessel and treat with an apoptosis-inducing agent in the presence or absence of varying concentrations of Boc-Asp(OMe)-FMK (e.g., 10-100 µM). A vehicle control (DMSO) should be included.

-

Cell Lysis: After the desired incubation period, harvest the cells and wash with ice-cold PBS. Lyse the cells on ice for 20-30 minutes.

-

Clarification of Lysate: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Caspase Activity Assay:

-

In a 96-well black microplate, add 50 µg of protein lysate to each well.

-

Bring the total volume to 100 µL with assay buffer.

-

Add the fluorogenic caspase substrate to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Express caspase activity as relative fluorescence units (RFU) and normalize to the untreated control.

In Vivo Apoptosis Inhibition in a Rodent Model

This protocol is a general guideline for administering Boc-Asp(OMe)-FMK in a rat model to study its effects on apoptosis in vivo.[7]

Materials:

-

Boc-Asp(OMe)-FMK

-

Vehicle (e.g., DMSO, saline)

-

Experimental animals (e.g., Sprague-Dawley rats)

-

Model of apoptosis induction (e.g., bile duct ligation)

Procedure:

-

Animal Model: Induce apoptosis in the target tissue or organ system according to the established experimental model.

-

Inhibitor Preparation: Prepare a stock solution of Boc-Asp(OMe)-FMK in a suitable vehicle. A final injection volume should be determined based on the animal's weight.

-

Administration: Administer Boc-Asp(OMe)-FMK via an appropriate route. For example, a dosage of 1.5 mg/kg has been used via intraperitoneal (i.p.) injection in rats.[7]

-

Timing of Administration: The timing of inhibitor administration will depend on the experimental design. It can be given prophylactically before the apoptotic stimulus or therapeutically after the insult.

Signaling Pathway and Experimental Workflow Diagrams

Apoptosis Signaling Pathways

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases which are inhibited by Boc-Asp(OMe)-FMK.

References

An In-depth Technical Guide on the Role of Boc-Asp(OMe)-fluoromethyl ketone in Studying Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[] The execution of this intricate process is primarily orchestrated by a family of cysteine proteases known as caspases.[2] These enzymes exist as inactive zymogens and, upon activation, initiate a proteolytic cascade that culminates in the systematic dismantling of the cell. Given their central role, the modulation of caspase activity has become a critical tool for researchers studying apoptosis and developing therapeutic interventions for diseases characterized by its dysregulation.

One such tool is Boc-Asp(OMe)-fluoromethyl ketone (BAF), also known as Boc-D(OMe)-FMK. This compound is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[3][4] Its ability to enter living cells and covalently bind to the active site of caspases makes it an invaluable reagent for elucidating the role of these proteases in various apoptotic pathways. This guide provides a comprehensive overview of BAF, its mechanism of action, experimental applications, and the signaling pathways it targets.

Mechanism of Action

This compound is a peptide-based inhibitor designed to mimic the caspase substrate recognition sequence, which typically involves cleavage after an aspartic acid residue. The inhibitor contains a fluoromethylketone (FMK) reactive group that forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases.[5] This covalent modification permanently inactivates the enzyme, thereby halting the downstream apoptotic signaling cascade. The inclusion of a methyl ester group enhances the cell permeability of the compound, allowing it to effectively reach its intracellular targets. Once inside the cell, cytoplasmic esterases are thought to cleave the methyl ester, revealing the active inhibitory moiety.[6]

Applications in Apoptosis Research

BAF is widely used as a general or pan-caspase inhibitor in both in vitro and in vivo studies to:

-

Determine if a specific cell death pathway is caspase-dependent.

-

Elucidate the sequence of caspase activation in a signaling cascade.

-

Prevent apoptosis induced by a wide range of stimuli, including TNF-α, Fas ligand, and chemotherapeutic agents.[7][8]

-

Investigate the cellular processes that are regulated by caspases beyond apoptosis, such as inflammation.

It is important to note that while BAF is a powerful tool, it is considered a broad-spectrum inhibitor and may also inhibit other cysteine proteases, such as cathepsins H and L, at higher concentrations.[6] Furthermore, some studies have shown that in certain cellular contexts, pan-caspase inhibitors can shift the mode of cell death from apoptosis to necrosis.[2][9]

Quantitative Data

| Inhibitor | Target | Cell Type | Stimulus | IC50 | Reference |

| Boc-D-FMK | Broad-spectrum caspase | Neutrophils | TNF-α | 39 µM | [4][10] |

| Boc-D-FMK | Broad-spectrum caspase | p815 cells | Genistein | 50 µM (prevents apoptosis) | [4] |

Signaling Pathways

BAF intervenes in the core machinery of apoptosis by inhibiting both initiator and effector caspases. The two primary apoptosis signaling pathways are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are the primary targets of BAF.

The diagram below illustrates the major apoptosis signaling pathways and the point of intervention for pan-caspase inhibitors like BAF.

Caption: General overview of apoptotic signaling pathways and the inhibitory action of BAF.

Experimental Protocols

Below are generalized protocols for utilizing BAF in common apoptosis assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

General Preparation of BAF Stock Solution

-

Reconstitution: Prepare a stock solution of BAF in sterile DMSO. For example, a 20 mM stock solution is commonly used.[6]

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[11] When stored properly, it is stable for at least 3 years.[6]

In Vitro Caspase Inhibition Assay

This protocol provides a framework for assessing the ability of BAF to inhibit apoptosis in a cell culture model.

Caption: A generalized experimental workflow for studying apoptosis inhibition by BAF.

Detailed Steps:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of BAF (typically in the range of 20-100 µM). A DMSO vehicle control should be included. Incubate for 1-2 hours to allow for cell penetration.[7]

-

Apoptosis Induction: Add the apoptotic stimulus (e.g., TNF-α, staurosporine, etoposide) to the wells.

-

Incubation: Incubate the cells for a period sufficient to induce apoptosis in the positive control group (typically 4-24 hours).

-

Analysis: Assess apoptosis using a suitable method:

-

Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells via flow cytometry.

-

Caspase Activity Assays: Use fluorogenic or colorimetric substrates (e.g., Ac-DEVD-AMC for caspase-3/7) to measure caspase activity in cell lysates.

-

Western Blotting: Probe for the cleavage of key caspase substrates, such as PARP or lamin A, or for the processing of pro-caspases into their active forms.

-

Conclusion

This compound is a cornerstone tool in the field of apoptosis research. Its ability to irreversibly inhibit a broad range of caspases provides a straightforward method for determining the caspase dependency of cell death phenomena. By incorporating BAF into well-designed experiments, researchers can effectively dissect the complex signaling networks that govern programmed cell death, paving the way for new insights and the development of novel therapeutics for a host of human diseases.

References

- 2. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mpbio.com [mpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. invivogen.com [invivogen.com]

- 6. adipogen.com [adipogen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Dual Signaling of the Fas Receptor: Initiation of Both Apoptotic and Necrotic Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mpbio.com [mpbio.com]

Understanding the Cell Permeability of Boc-Asp(OMe)-fluoromethyl ketone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the cell permeability, mechanism of action, and experimental considerations for Boc-Asp(OMe)-fluoromethyl ketone (Boc-D(OMe)-FMK), a widely used pan-caspase inhibitor. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, inflammation, and cellular biology.

Introduction to this compound

This compound is a synthetic, cell-permeable, and irreversible broad-spectrum inhibitor of caspases, a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[1][2][3] Its utility in cellular and in vivo studies hinges on its ability to efficiently cross the cell membrane to reach its intracellular targets.

The core structure of this inhibitor is a peptide-like backbone with a C-terminal fluoromethyl ketone (FMK) "warhead" that covalently modifies the active site of caspases.[1][4] To enhance its cell permeability, the side chain of the aspartic acid residue is modified by methyl esterification.[1][5]

Mechanism of Cell Entry and Activation

The cell permeability of Boc-Asp(OMe)-FMK is a classic example of a prodrug strategy. The unesterified parent compound, Boc-Asp-FMK, is a charged molecule with poor membrane permeability. The addition of a methyl group to the aspartate side chain neutralizes the negative charge, increasing the lipophilicity of the molecule and facilitating its passive diffusion across the plasma membrane.

Once inside the cell, the inhibitor is activated by the action of ubiquitous intracellular esterases. These enzymes hydrolyze the methyl ester, regenerating the free carboxylate on the aspartate residue.[1] This de-esterification is crucial for the inhibitor's activity, as the negatively charged aspartate is essential for recognition and binding to the S1 pocket of the target caspases. The activated inhibitor then forms an irreversible covalent bond with the catalytic cysteine residue in the caspase active site, effectively inactivating the enzyme.[1][4]

Quantitative Data

| Parameter | Value | Cell Type | Condition | Reference |

| IC₅₀ | 39 µM | Neutrophils | TNFα-stimulated apoptosis | [3][5][6][7] |

Experimental Protocols

Below are representative protocols for the preparation and application of Boc-Asp(OMe)-FMK in cell culture experiments and a general workflow for assessing its cell permeability.

Preparation of Stock Solution

-

Reconstitution: Boc-Asp(OMe)-FMK is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dry, high-quality Dimethyl Sulfoxide (DMSO).[1] A common stock concentration is 20 mM.

-

Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] The product is stable for 6-8 months under these conditions.[1] Before use, allow an aliquot to warm to room temperature before opening to prevent condensation.[1]

Application in Cell Culture

-

Cell Seeding: Plate cells at the desired density and allow them to adhere or stabilize overnight, depending on the cell type and experimental design.

-

Pre-treatment: Dilute the Boc-Asp(OMe)-FMK stock solution to the desired final concentration in pre-warmed cell culture medium. It is common practice to pre-treat cells with the inhibitor for a period (e.g., 1-2 hours) before introducing the apoptotic stimulus.

-

Induction of Apoptosis: After the pre-treatment period, add the apoptotic agent (e.g., TNF-α, staurosporine) to the culture medium containing the inhibitor.

-

Incubation: Incubate the cells for the desired period to allow for the induction of apoptosis.

-

Analysis: Harvest the cells and analyze for markers of apoptosis (e.g., caspase activity, PARP cleavage, DNA fragmentation) using appropriate methods such as Western blotting, flow cytometry, or fluorescence microscopy.

Workflow for Assessing Cell Permeability and Efficacy

The following workflow outlines a general approach to experimentally verify the cell permeability and inhibitory efficacy of Boc-Asp(OMe)-FMK.

Signaling Pathway Context: Inhibition of Apoptosis

Boc-Asp(OMe)-FMK, as a pan-caspase inhibitor, can block both the extrinsic and intrinsic apoptotic pathways by inhibiting initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). By preventing the activation of executioner caspases, the inhibitor blocks the cleavage of key cellular substrates like PARP and lamin, thereby preventing the morphological changes associated with apoptosis and promoting cell survival.

Conclusion

This compound is an effective and widely used tool for studying caspase-dependent cellular processes. Its enhanced cell permeability, achieved through a prodrug-like esterification strategy, allows it to be used effectively in a variety of cell-based assays and in vivo models. Understanding its mechanism of uptake and intracellular activation is critical for the proper design and interpretation of experiments aimed at elucidating the roles of caspases in health and disease.

References

Methodological & Application

Application Notes and Protocols for Boc-Asp(OMe)-fluoromethyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OMe)-fluoromethyl ketone (BAF), also known as Boc-D(OMe)-FMK, is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis or programmed cell death. BAF's mechanism of action involves a methyl ester group that facilitates its uptake into cells.[1][4] Once inside, cytoplasmic esterases remove the methyl ester group, activating the inhibitor.[1][4] The activated inhibitor then irreversibly binds to the catalytic site of caspases, blocking their activity and thereby inhibiting apoptosis.[3] Due to its broad specificity, BAF is a valuable tool for studying the roles of caspases in various cellular processes and for investigating the therapeutic potential of apoptosis inhibition.[1][2] It has been shown to inhibit apoptosis induced by various stimuli, including Tumor Necrosis Factor-alpha (TNF-α) and Fas signaling.[1][2][5] Beyond its role in apoptosis, BAF has also been shown to reduce the activation of NF-κB and suppress the phosphorylation of IκBα.[1][2]

Quantitative Data

The following table summarizes the effective concentrations and inhibitory constants of Boc-Asp(OMe)-FMK from various studies.

| Parameter | Value | Cell Line/System | Condition/Assay | Reference |

| IC₅₀ | 39 µM | Neutrophils | Inhibition of TNF-α-stimulated apoptosis | [1][6] |

| Effective Conc. | 100 µM | Polymorphonuclear leukocytes | Prevention of Fas-induced and spontaneous apoptosis | [5] |

| Effective Conc. | 20 µM | J774.1/JA-4 cells | Significant increase in LDH release | [5] |

| Effective Conc. | 50 µM | Enteric glial cells | Prevention of TcdB-induced apoptosis | |

| Effective Conc. | 10-100 µM | General in vitro cell culture | Inhibition of apoptosis | |

| Effective Conc. | 1.5 mg/kg (i.p.) | Male Sprague–Dawley rats | Attenuation of hepatocyte apoptosis | [7] |

Signaling Pathways

Caspase-Mediated Apoptosis Pathways

Boc-Asp(OMe)-FMK, as a pan-caspase inhibitor, broadly targets the caspase cascade, affecting both the extrinsic and intrinsic apoptosis pathways. The diagram below illustrates the key steps in these pathways and the points of inhibition by BAF.

Caption: Inhibition of Apoptosis Pathways by Boc-Asp(OMe)-FMK.

Experimental Protocols

Preparation of Boc-Asp(OMe)-FMK Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 20 mM stock solution of Boc-Asp(OMe)-FMK in DMSO.[2] For example, to prepare 1 ml of a 20 mM stock solution, dissolve 5.26 mg of BAF (MW: 263.26 g/mol ) in 1 ml of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The compound is stable for at least 3 years when stored under these conditions.[1][2]

General Protocol for Treating Cells with Boc-Asp(OMe)-FMK

Materials:

-

Cells of interest in culture

-

Complete cell culture medium

-

Boc-Asp(OMe)-FMK stock solution (20 mM in DMSO)

-

Apoptosis-inducing agent (e.g., TNF-α, staurosporine)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere and grow to the desired confluency.

-

Prepare the desired final concentration of BAF by diluting the 20 mM stock solution into pre-warmed complete cell culture medium. For a final concentration of 20 µM, add 1 µl of the 20 mM stock solution to 1 ml of culture medium.[2]

-

Note: It is crucial to maintain the final concentration of DMSO in the culture medium below 0.1% to avoid solvent-induced toxicity.[2]

-

-

Pre-incubate the cells with the BAF-containing medium for a period of 1 to 2 hours before inducing apoptosis. This allows for cellular uptake and activation of the inhibitor.

-

Induce apoptosis using the desired agent and concentration (e.g., TNF-α, staurosporine).

-

Incubate the cells for the appropriate duration of the experiment.

-

Harvest the cells for downstream analysis of apoptosis.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol is a general guideline for measuring the activity of executioner caspases-3 and -7.

Materials:

-

Treated and control cells

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)

-

Black 96-well microplate

-

Fluorometer

Procedure:

-

After treatment, harvest both adherent and suspension cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 50 µl of ice-cold Cell Lysis Buffer per 1-2 x 10⁶ cells.

-

Incubate the lysate on ice for 10-15 minutes.

-

Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C to pellet cellular debris.[4]

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

In a black 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume to 45 µl with Cell Lysis Buffer.[4]

-

Prepare a reaction mix containing the caspase-3/7 substrate. For example, add 5 µl of 1 mM Ac-DEVD-AMC to each well for a final concentration of 100 µM.[4]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The increase in fluorescence is proportional to the caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Treated and control cells on coverslips or slides

-

4% Paraformaldehyde in PBS

-

Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)

-

Equilibration Buffer

-

TdT (Terminal deoxynucleotidyl transferase) enzyme

-

BrdU or fluorescently labeled dUTP

-

Staining solution with a fluorescent dye (e.g., Alexa Fluor™ 488)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with deionized water.

-

Equilibrate the cells by incubating with 100 µl of Equilibration Buffer for 5-10 minutes at room temperature.

-

Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically containing TdT enzyme and labeled dUTPs in reaction buffer).

-

Remove the Equilibration Buffer and add 50-100 µl of the TdT reaction cocktail to the cells.

-

Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells three times with PBS.

-

If using a BrdU-based assay, perform a secondary antibody staining step with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blotting for Apoptosis Markers

Western blotting can be used to detect the cleavage of caspases and their substrates, such as PARP.

Materials:

-

Treated and control cells

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The appearance of cleaved caspase-3 (e.g., 17/19 kDa fragments) and cleaved PARP (e.g., 89 kDa fragment) indicates apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of Boc-Asp(OMe)-FMK on apoptosis.

Caption: Experimental Workflow for BAF Application.

References

Application Notes and Protocols: Preparation of Boc-Asp(OMe)-fluoromethyl ketone Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of Boc-Asp(OMe)-fluoromethyl ketone (Boc-Asp(OMe)-FMK), a cell-permeable, irreversible, and broad-spectrum caspase inhibitor. Proper preparation and storage of this reagent are critical for ensuring its efficacy and obtaining reproducible experimental results. These application notes include quantitative data on solubility and storage, a detailed experimental protocol, and diagrams illustrating the workflow and the relevant biological pathway.

Introduction

This compound is a widely used tool in apoptosis research. As a pan-caspase inhibitor, it covalently modifies the catalytic cysteine residue in the active site of caspases, thereby irreversibly inhibiting their activity. The methyl ester group enhances its cell permeability, allowing it to effectively block caspase-mediated apoptotic pathways in both in vitro and in vivo models. It has been utilized in studies involving Fas-mediated and TNF-α-induced apoptosis. Understanding the correct procedure for preparing a stable, high-concentration stock solution is the first step in harnessing its potential for research and drug development.

Data Presentation

Quantitative data for the preparation of a this compound stock solution is summarized in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 263.26 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [3] |

| Solubility | ||

| DMSO | ≥ 100 mg/mL (≥ 379.85 mM) | [4] |

| DMF | 30 mg/mL | [3] |

| Ethanol | 5 mg/mL | [3] |

| Recommended Stock Solution Concentration | 10-20 mM in high-purity DMSO | [3] |

| Storage of Powder | -20°C for up to 3 years | [3][5] |

| Storage of Stock Solution | ||

| -20°C | Up to 1 month | [4] |

| -80°C | Up to 6 months | [4] |

Note: It is highly recommended to use freshly opened, high-purity (>99.9%) DMSO for reconstitution, as hygroscopic DMSO can negatively impact solubility.[4] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1% to <1.0%) to avoid solvent-induced cytotoxicity.[3]

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability.

-

Calculation: To prepare a 10 mM stock solution from 1 mg of powder (MW = 263.26 g/mol ):

-

Volume of DMSO (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000 (µL/L)

-

Volume of DMSO (µL) = (1 / 263.26) * (1 / 0.010) * 1,000,000 = 380 µL

-

-

Reconstitution:

-

Carefully open the vial of this compound.

-

Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial.

-

Close the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Sonication may be used to aid dissolution if necessary.[5]

-

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[4] The volume of each aliquot should be based on the typical working concentration and volume required for your experiments.

-

Storage:

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for Boc-Asp(OMe)-FMK stock solution preparation.

Signaling Pathway

This compound inhibits apoptosis by targeting caspases. The diagram below shows its point of action within the extrinsic apoptosis pathway initiated by Fas Ligand or TNF-α.

References

Application Notes and Protocols for Boc-Asp(OMe)-fluoromethyl ketone in the Inhibition of TNFα-Stimulated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OMe)-fluoromethyl ketone (BAF), also known as Boc-D(OMe)-FMK, is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution of the apoptotic program. Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that, upon binding to its receptor (TNFR1), can initiate a signaling cascade leading to the activation of initiator caspases, such as Caspase-8, and subsequently, executioner caspases like Caspase-3, culminating in apoptotic cell death.[3][4] BAF serves as a valuable tool for studying the role of caspases in TNFα-mediated apoptosis and for exploring potential therapeutic interventions targeting apoptosis. These application notes provide detailed protocols for utilizing BAF to inhibit TNFα-stimulated apoptosis in in vitro cell culture systems.

Mechanism of Action

BAF contains a fluoromethyl ketone (FMK) moiety that irreversibly binds to the catalytic cysteine residue in the active site of caspases, thereby blocking their proteolytic activity. The Boc (tert-butyloxycarbonyl) group and the O-methylated aspartic acid residue enhance the cell permeability of the inhibitor. Once inside the cell, cytoplasmic esterases are thought to remove the methyl group, leading to the active inhibitor. By inhibiting caspases, BAF effectively blocks the downstream events of the apoptotic cascade initiated by TNFα.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Synonyms | Boc-D(OMe)-FMK, Boc-Asp-FMK | [5] |

| Molecular Formula | C11H18FNO5 | [5] |

| Molecular Weight | 263.26 g/mol | [5] |

| Inhibitor Type | Irreversible, Pan-Caspase | [2] |

| Cell Permeability | Yes | [2] |

Table 2: Efficacy of this compound in Inhibiting TNFα-Stimulated Apoptosis

| Cell Type | TNFα Concentration | BAF Concentration | Incubation Time | Method of Apoptosis Detection | Result | Reference |

| Neutrophils | Not Specified | IC50 = 39 µM | Not Specified | Not Specified | Inhibition of pro-apoptotic effect | [6] |

| C57BL/6 mouse renal endothelial cells | Not Specified | 100 µM | 3 hours (pretreatment) | Not Specified | Strong inhibition of TNFα-induced apoptosis | [7] |

| J774.1/JA-4 cells | Not Specified | 20 µM | 5 hours | LDH release | Significant increase in LDH release (indicative of switch to necrosis) | [2] |

| Polymorphonuclear leukocytes | Not Specified | 100 µM | 30 minutes | Not Specified | Prevention of Fas-induced and spontaneous apoptosis | [2] |

Experimental Protocols

Protocol 1: Inhibition of TNFα-Stimulated Apoptosis in Adherent Cells

Objective: To assess the ability of this compound to inhibit apoptosis induced by TNFα in a monolayer cell culture.

Materials:

-

Adherent cell line of interest (e.g., HeLa, HT-29)

-

Complete cell culture medium

-

Recombinant human TNFα

-

This compound (BAF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Preparation of Reagents:

-

Prepare a stock solution of BAF (e.g., 10-20 mM) in DMSO. Store at -20°C.

-

Prepare a stock solution of TNFα (e.g., 10 µg/mL) in sterile PBS containing 0.1% BSA. Store at -20°C.

-

-

Treatment:

-

On the day of the experiment, remove the culture medium.

-

Pre-treatment with BAF: Add fresh complete medium containing the desired final concentration of BAF (e.g., 20-100 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 1-2 hours at 37°C.

-

Induction of Apoptosis: Add TNFα to the wells to achieve the desired final concentration (e.g., 10-100 ng/mL).

-

Incubate for the desired period (e.g., 6-24 hours).

-

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

-

Harvest the cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Protocol 2: Caspase-3 Activity Assay

Objective: To quantify the inhibition of TNFα-induced Caspase-3 activity by this compound.

Materials:

-

Cells treated as described in Protocol 1.

-

Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate).

-

Cell lysis buffer (provided with the kit or a suitable alternative).

-

Microplate reader.

Procedure:

-

Cell Lysis:

-

Following treatment (as in Protocol 1), collect the cells.

-

Lyse the cells according to the manufacturer's protocol for the caspase activity assay kit. This typically involves resuspending the cell pellet in a chilled lysis buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Caspase-3 Activity Assay:

-

Add 50-100 µg of protein from each cell lysate to a 96-well plate.

-

Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, excitation/emission ~380/460 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the fold-increase in Caspase-3 activity by comparing the readings from the TNFα-treated samples to the untreated controls.

-

Determine the percentage inhibition of Caspase-3 activity by BAF.

-

Mandatory Visualizations

Caption: TNFα-induced apoptotic signaling pathway and the points of inhibition by this compound.

Caption: Experimental workflow for assessing the inhibition of TNFα-stimulated apoptosis by this compound.

References

- 1. mpbio.com [mpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. mpbio.com [mpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Recommended working concentrations for Boc-Asp(OMe)-fluoromethyl ketone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OMe)-fluoromethyl ketone, also known as Boc-D-FMK, is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases. Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and in inflammation. By covalently binding to the active site of caspases, Boc-D-FMK effectively blocks their activity, thereby inhibiting apoptotic pathways. This makes it an invaluable tool for studying the roles of caspases in various cellular processes, including apoptosis, inflammation, and cell differentiation. These application notes provide detailed protocols for the use of Boc-D-FMK in common cell-based assays.

Mechanism of Action

Boc-D-FMK is a pan-caspase inhibitor, meaning it inhibits a wide range of caspase enzymes. Its cell permeability is enhanced by the presence of a methyl ester group, which is cleaved by intracellular esterases to release the active inhibitor. The fluoromethyl ketone (FMK) moiety then forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzyme. This inhibition prevents the downstream cleavage of cellular substrates that are critical for the progression of apoptosis. For instance, it has been shown to inhibit TNF-α-induced apoptosis.[1][2]

Data Presentation

The following table summarizes the recommended working concentrations and other quantitative data for Boc-Asp(OMe)-FMK in various applications.

| Parameter | Application | Cell Type/Model | Recommended Concentration/Dosage | Incubation Time | Reference(s) |

| In Vitro Working Concentration | Apoptosis Inhibition | Various cell lines | 10 - 100 µM | 1 - 3 hours (pretreatment) | [3] |

| Apoptosis Inhibition | Renal Endothelial Cells | 100 µM | 3 hours (pretreatment) | [3] | |

| Apoptosis Inhibition | MCF7 and MDA-MB-231 cells | 10 µM | 1 hour (pretreatment) | [2] | |

| IC50 | TNF-α-stimulated Apoptosis Inhibition | Neutrophils | 39 µM | Not Specified | [2] |

| In Vivo Dosage | Apoptosis Inhibition | Male Sprague–Dawley rats | 1.5 mg/kg (i.p.) | Not Applicable | [3] |

| Solubility | Stock Solution Preparation | - | >11.65 mg/mL in DMSO; >41.65 mg/mL in EtOH | Not Applicable | [3] |

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol describes how to determine the effect of Boc-D-FMK on cell viability in the presence of an apoptotic stimulus. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Boc-Asp(OMe)-FMK

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

96-well plates

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment with Boc-D-FMK: Prepare a stock solution of Boc-D-FMK in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing Boc-D-FMK. Incubate for 1-3 hours.

-